

UF010 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: UF010

Cat. No.: B1683365

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Application Notes and Protocols for UF010

Topic: **UF010** Solubility in DMSO and Other Solvents Audience: Researchers, scientists, and drug development professionals.

Introduction

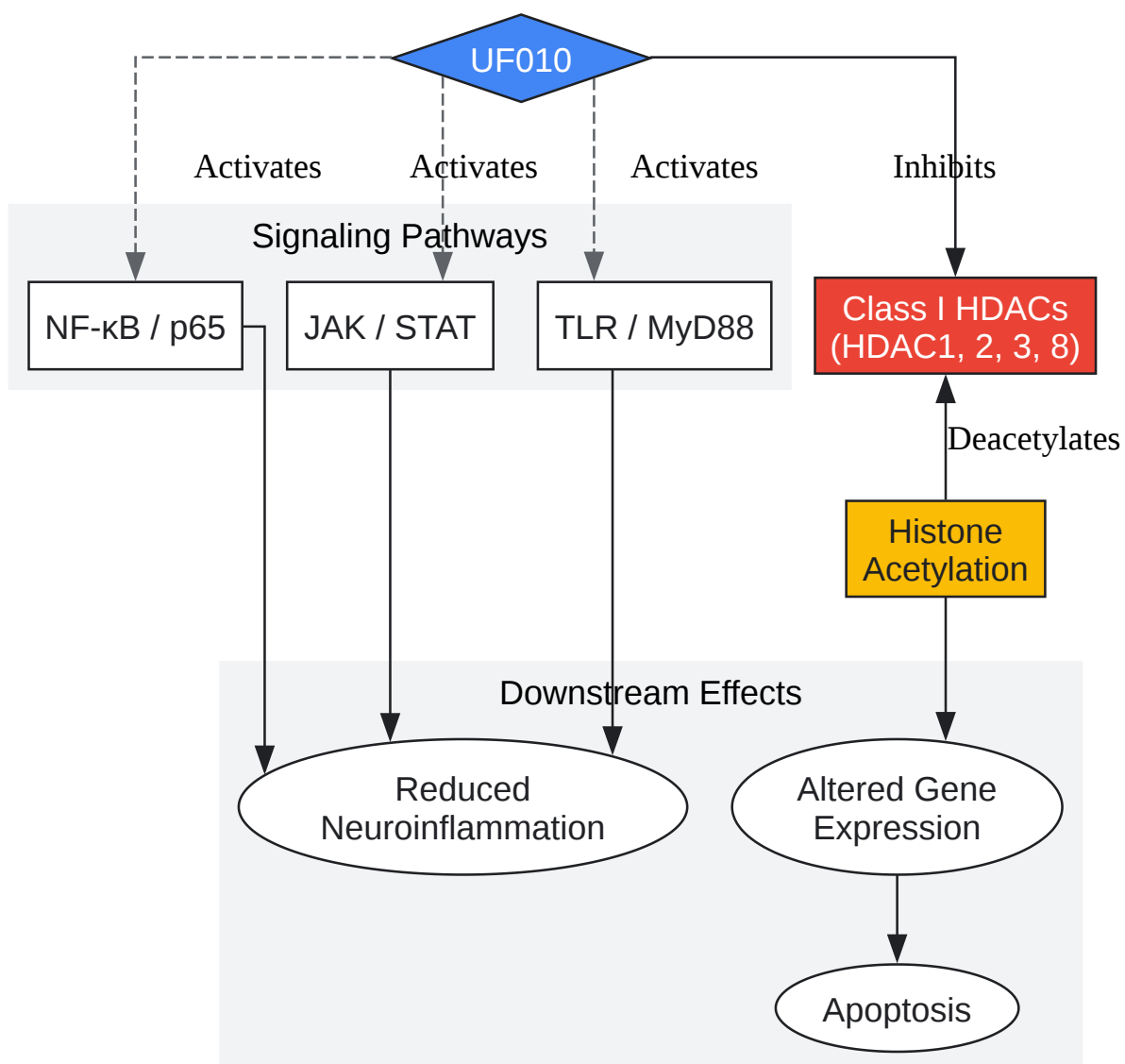
UF010 is a potent and selective inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, HDAC3, and HDAC8.[1] Its ability to modulate histone acetylation makes it a valuable tool for research in oncology, neuroinflammation, and other areas where HDACs play a critical role.[2] Proper solubilization is the first and a critical step for any in vitro or in vivo experiment. These application notes provide detailed information on the solubility of **UF010** in various common laboratory solvents and offer protocols for stock solution preparation and solubility determination.

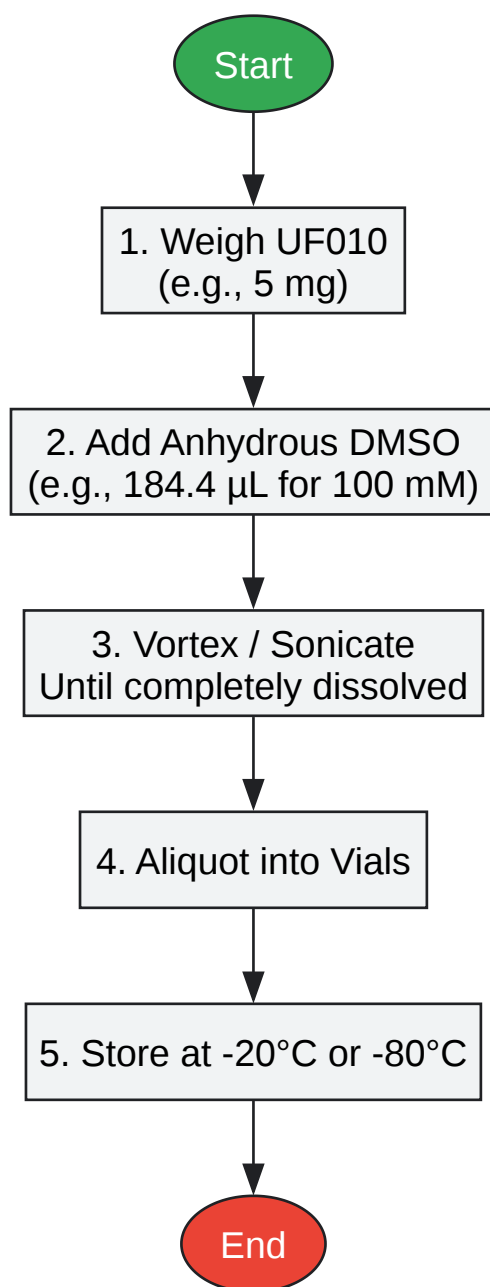
Physicochemical Properties of UF010

Property	Value	Reference
CAS Number	537672-41-6	[3]
Molecular Formula	C ₁₁ H ₁₅ BrN ₂ O	[3]
Molecular Weight	271.15 g/mol	
Appearance	White to beige crystalline solid/powder	[3]

UF010 Signaling Pathway

UF010 exerts its biological effects by inhibiting class I HDAC enzymes. This inhibition leads to an increase in histone acetylation, altering gene expression. It has been noted to influence several key signaling pathways, including the NF- κ B, JAK/STAT, and TLR/MyD88 pathways, which are crucial in inflammation and cancer.^[2]





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References

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